3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a sulfonamide group, a furan ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan derivative and the benzenesulfonamide derivative. The key steps include:
Formation of the furan derivative: This can be achieved through the reaction of furfural with methanol in the presence of an acid catalyst to form 2-methoxyfuran.
Preparation of the benzenesulfonamide derivative: This involves the chlorination of 4-methoxybenzenesulfonamide using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Coupling reaction: The final step involves the coupling of the furan derivative with the chlorinated benzenesulfonamide under basic conditions, typically using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, including antibacterial and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzenesulfonamide: Lacks the furan and chloro substituents.
2-methoxyfuran: Lacks the sulfonamide and chloro substituents.
3-chlorobenzenesulfonamide: Lacks the furan and methoxy substituents.
Uniqueness
3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide is unique due to its combination of a furan ring, a sulfonamide group, and multiple substituents. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
3-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5S/c1-19-12-6-5-10(8-11(12)15)22(17,18)16-9-14(20-2)13-4-3-7-21-13/h3-8,14,16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTZMRMOTWPSRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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